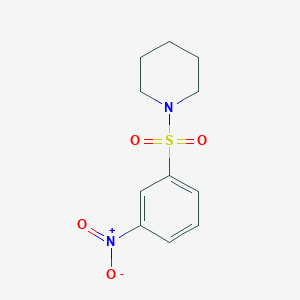

1-(3-Nitrophenylsulfonyl)piperidine

Description

The exact mass of the compound 1-(3-Nitrophenylsulfonyl)piperidine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 37.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 175845. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3-Nitrophenylsulfonyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Nitrophenylsulfonyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-nitrophenyl)sulfonylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4S/c14-13(15)10-5-4-6-11(9-10)18(16,17)12-7-2-1-3-8-12/h4-6,9H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBNTCYTNHCSJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10306348 | |

| Record name | 1-(3-NITROPHENYLSULFONYL)PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49645055 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

91619-31-7 | |

| Record name | 1-[(3-Nitrophenyl)sulfonyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91619-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 175845 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091619317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 91619-31-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-NITROPHENYLSULFONYL)PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1-(3-Nitrophenylsulfonyl)piperidine: Chemical Properties and Structure

Abstract: This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental protocols related to 1-(3-Nitrophenylsulfonyl)piperidine. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. All quantitative data is presented in tabular format for clarity, and detailed methodologies for synthesis and characterization are described. Visual diagrams generated using Graphviz are included to illustrate the compound's structure and synthesis workflow.

Chemical Structure and Identifiers

1-(3-Nitrophenylsulfonyl)piperidine is a sulfonamide derivative characterized by a piperidine ring linked to a 3-nitrophenyl group via a sulfonyl bridge. The piperidine ring, a saturated six-membered heterocycle, is expected to adopt a stable chair conformation, a common feature for such structures.[1] The molecule's identity is defined by several key identifiers:

-

IUPAC Name: 1-[(3-nitrophenyl)sulfonyl]piperidine

-

Canonical SMILES: C1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)--INVALID-LINK--[O-][2][4]

References

An In-depth Technical Guide to the Synthesis of 1-(3-Nitrophenylsulfonyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(3-Nitrophenylsulfonyl)piperidine, a valuable building block in medicinal chemistry and drug development. The document details the synthetic pathway, experimental protocols, and characterization of the target compound and its precursor.

Synthesis Pathway

The synthesis of 1-(3-Nitrophenylsulfonyl)piperidine is a two-step process. The first step involves the preparation of the key intermediate, 3-nitrobenzenesulfonyl chloride, from nitrobenzene. The second step is the sulfonylation of piperidine with the synthesized 3-nitrobenzenesulfonyl chloride to yield the final product.

Caption: Overall synthesis pathway for 1-(3-Nitrophenylsulfonyl)piperidine.

Experimental Protocols

Step 1: Synthesis of 3-Nitrobenzenesulfonyl Chloride

This protocol is adapted from a patented industrial process, known for its high efficiency.[1][2]

Reaction:

Nitrobenzene is reacted with chlorosulfonic acid, followed by treatment with thionyl chloride to yield 3-nitrobenzenesulfonyl chloride.

Procedure:

-

To 521.0 g (4.4 mol) of chlorosulfonic acid, add 123.1 g (1.0 mol) of nitrobenzene dropwise over 4 hours at a temperature of 112 °C.

-

Stir the mixture at this temperature for an additional 4 hours.

-

Cool the reaction mixture to 70 °C and add 110.0 g (0.92 mol) of thionyl chloride dropwise over 2 hours.

-

Continue stirring at 70 °C until the evolution of gas ceases.

-

Cool the reaction mixture and pour it into ice-water at 5 °C.

-

Filter the precipitated 3-nitrobenzenesulfonyl chloride by suction and wash with water and then with a sodium hydrogen carbonate solution.

-

The moist product can be used directly in the next step or dried to determine the yield.

Quantitative Data:

| Parameter | Value | Reference |

| Yield of dry product | 96.3% | [1] |

| Purity of moist product | 89.9% | [1] |

Step 2: Synthesis of 1-(3-Nitrophenylsulfonyl)piperidine

This protocol is based on established methods for the sulfonylation of amines and analogous reactions with piperidine derivatives.[3][4]

Reaction:

3-Nitrobenzenesulfonyl chloride is reacted with piperidine in the presence of a base to form 1-(3-Nitrophenylsulfonyl)piperidine.

Procedure:

-

Dissolve piperidine (1.0 equivalent) in dichloromethane in a round-bottom flask and cool the solution to 0-5 °C in an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution.

-

To this mixture, add a solution of 3-nitrobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane dropwise, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.

Expected Quantitative Data:

While a specific yield for this reaction is not detailed in the direct search results, high yields (typically around 90%) are expected based on analogous reactions.[3][4]

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₄N₂O₄S |

| Molecular Weight | 270.31 g/mol |

| Melting Point | 124 °C |

| Appearance | Off-white to yellow solid |

| Yield | High (approx. 90%) |

Characterization Data

The structure and purity of 1-(3-Nitrophenylsulfonyl)piperidine can be confirmed by standard analytical techniques. The following are expected spectral data based on the analysis of structurally similar compounds.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show characteristic signals for the protons on the nitrophenyl ring (typically in the aromatic region, δ 7.5-8.5 ppm) and the piperidine ring (in the aliphatic region, δ 1.5-3.5 ppm).

-

¹³C NMR: The spectrum should display signals corresponding to the carbons of the nitrophenyl group (δ ~120-150 ppm) and the piperidine ring.

3.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the sulfonyl group (S=O stretching around 1350 cm⁻¹ and 1160 cm⁻¹) and the nitro group (N-O stretching around 1530 cm⁻¹ and 1350 cm⁻¹).

3.3. Mass Spectrometry (MS)

High-resolution mass spectrometry should confirm the molecular weight of the compound, with the molecular ion peak ([M+H]⁺) expected at m/z 271.07.

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

References

In-Depth Technical Guide: 1-(3-nitrophenylsulfonyl)piperidine (CAS 91619-31-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 1-(3-nitrophenylsulfonyl)piperidine, a heterocyclic compound featuring a piperidine ring linked to a nitrophenylsulfonyl group. The presence of the piperidine moiety, a common scaffold in pharmaceuticals, and the electron-withdrawing nitrobenzenesulfonyl group suggests potential for diverse biological activities. Piperidine and its derivatives are known to exhibit a wide range of pharmacological effects, including but not limited to, anticancer, antimicrobial, and neuroprotective properties. This document consolidates available data on this compound, outlines a plausible synthetic route, and explores its potential interactions with key cellular signaling pathways.

Physical and Chemical Data

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 91619-31-7 |

| Chemical Name | 1-(3-nitrophenylsulfonyl)piperidine |

| Molecular Formula | C₁₁H₁₄N₂O₄S[1] |

| Molecular Weight | 270.305 g/mol [1] |

| Canonical SMILES | C1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)--INVALID-LINK--[O-][2] |

| InChIKey | BZBNTCYTNHCSJU-UHFFFAOYSA-N[2] |

Table 2: Physical Properties (Predicted and Comparative)

| Property | 1-(3-nitrophenylsulfonyl)piperidine | 1-(4-Nitrophenyl)piperidine (CAS 6574-15-8) |

| Melting Point | Data not available | 104-106 °C |

| Boiling Point | Data not available | Data not available |

| Density | Data not available | Data not available |

| Appearance | Likely a solid at room temperature | Solid |

Experimental Protocols

Proposed Synthesis of 1-(3-nitrophenylsulfonyl)piperidine

The synthesis of 1-(3-nitrophenylsulfonyl)piperidine can be achieved via a nucleophilic substitution reaction between piperidine and 3-nitrobenzenesulfonyl chloride. This method is analogous to established procedures for the synthesis of other N-sulfonylated piperidines.

Reaction Scheme:

Piperidine + 3-Nitrobenzenesulfonyl Chloride → 1-(3-nitrophenylsulfonyl)piperidine + Triethylamine Hydrochloride

Materials and Reagents:

-

Piperidine

-

3-Nitrobenzenesulfonyl chloride

-

Triethylamine (or another suitable base, e.g., pyridine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve piperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of 3-nitrobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirred piperidine solution over 30 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 1-(3-nitrophenylsulfonyl)piperidine.

Analytical Characterization

The structure and purity of the synthesized 1-(3-nitrophenylsulfonyl)piperidine would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the chemical structure by showing the characteristic signals for the piperidine and 3-nitrophenylsulfonyl moieties.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the sulfonyl group (S=O stretching) and the nitro group (N-O stretching).

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.

Biological Context and Potential Signaling Pathways

While the specific biological activity of 1-(3-nitrophenylsulfonyl)piperidine has not been extensively studied, the piperidine and nitrobenzenesulfonamide moieties are present in many biologically active compounds. Piperidine derivatives have been shown to modulate key cellular signaling pathways, including the PI3K/Akt and NF-κB pathways, which are often dysregulated in diseases such as cancer and inflammatory disorders.[3][4]

Potential Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Many inhibitors of this pathway incorporate a piperidine scaffold. It is plausible that 1-(3-nitrophenylsulfonyl)piperidine could interact with components of this pathway, potentially leading to the inhibition of downstream signaling and induction of apoptosis in cancer cells.

Caption: Potential modulation of the PI3K/Akt signaling pathway.

Potential Modulation of the NF-κB Signaling Pathway

The NF-κB signaling pathway plays a crucial role in inflammation and immunity, and its aberrant activation is linked to various cancers. Some piperidine-containing compounds have been shown to inhibit this pathway. 1-(3-nitrophenylsulfonyl)piperidine could potentially interfere with the activation of NF-κB, leading to anti-inflammatory or anti-cancer effects.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of 1-(3-nitrophenylsulfonyl)piperidine.

Caption: Workflow for synthesis and characterization.

Conclusion

1-(3-nitrophenylsulfonyl)piperidine is a compound with potential for biological activity based on its structural motifs. While specific physical and chemical data are limited, this guide provides a framework for its synthesis and characterization. Further investigation into its biological effects, particularly its interaction with key signaling pathways such as PI3K/Akt and NF-κB, is warranted to explore its therapeutic potential. The provided protocols and diagrams serve as a valuable resource for researchers initiating studies on this and related compounds.

References

- 1. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperine promotes PI3K/AKT/mTOR-mediated gut-brain autophagy to degrade α-Synuclein in Parkinson's disease rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Reactivity of the 3-Nitrobenzenesulfonyl Group with Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of the 3-nitrobenzenesulfonyl group, a critical moiety in modern organic synthesis and drug development. We will delve into its reaction with amines, exploring the underlying mechanisms, quantitative aspects of reactivity, and key applications, particularly its role as the "nosyl" protecting group and its utility in the Fukuyama-Mitsunobu reaction.

Introduction to the 3-Nitrobenzenesulfonyl Group

The 3-nitrobenzenesulfonyl group, often introduced using 3-nitrobenzenesulfonyl chloride, is a powerful tool in the chemist's arsenal. The presence of the electron-withdrawing nitro group at the meta position of the benzene ring significantly enhances the electrophilicity of the sulfur atom in the sulfonyl chloride. This heightened reactivity makes it an excellent reagent for the sulfonylation of a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.[1]

Core Reactivity with Amines: Sulfonamide Formation

The fundamental reaction of 3-nitrobenzenesulfonyl chloride with a primary or secondary amine is a nucleophilic acyl substitution at the sulfonyl sulfur. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom, leading to the displacement of the chloride leaving group and the formation of a sulfonamide, with the concomitant generation of hydrochloric acid.

General Reaction Scheme:

Due to the production of HCl, a base is typically employed to neutralize the acid and drive the reaction to completion. Common bases include pyridine, triethylamine, or an excess of the amine reactant itself.

Factors Influencing Reactivity

The rate and success of the sulfonylation reaction are influenced by several factors:

-

Nucleophilicity of the Amine: The reactivity generally follows the nucleophilicity of the amine. Aliphatic amines are typically more nucleophilic and react more readily than aromatic amines. Steric hindrance around the nitrogen atom can significantly decrease the reaction rate.

-

Solvent: The choice of solvent can impact the reaction rate and solubility of the reactants. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.

-

Temperature: The reaction is often carried out at room temperature, but for less reactive amines, heating may be necessary.

-

Base: The strength and steric bulk of the base can influence the reaction outcome.

Quantitative Data on Sulfonamide Formation

| Amine | Amine Type | Product | Yield (%) | Reference |

| Aniline | Primary, Aromatic | N-Phenyl-3-nitrobenzenesulfonamide | High | (General knowledge) |

| Benzylamine | Primary, Aliphatic | N-Benzyl-3-nitrobenzenesulfonamide | High | (General knowledge) |

| Diethylamine | Secondary, Aliphatic | N,N-Diethyl-3-nitrobenzenesulfonamide | High | [2] |

| Piperidine | Secondary, Alicyclic | 1-(3-Nitrobenzenesulfonyl)piperidine | >95% | [3] |

| Various amines | Primary & Secondary | Various N-substituted-3-nitrobenzenesulfonamides | Good to Excellent | [4] |

The Nosyl Group in Amine Protection and Activation

The 3-nitrobenzenesulfonyl group is frequently employed as a protecting group for amines, where it is referred to as the "nosyl" (Ns) group. The resulting nosylamide is stable to a variety of reaction conditions. A key advantage of the nosyl group over other sulfonyl protecting groups, such as the tosyl group, is its facile cleavage under mild, non-acidic or non-reductive conditions.

Deprotection of Nosylamides

The deprotection of nosylamides is typically achieved via nucleophilic aromatic substitution, facilitated by the electron-withdrawing nitro group. The most common method involves the use of a thiol, such as thiophenol, in the presence of a base like potassium carbonate. The thiolate anion attacks the aromatic ring, leading to the displacement of the sulfonamide anion and subsequent collapse to the free amine and sulfur dioxide.

Application in the Fukuyama-Mitsunobu Reaction

A significant application of the nosyl group is in the Fukuyama-Mitsunobu reaction, a powerful method for the synthesis of secondary amines from a primary nosylamide and an alcohol. This reaction proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the alcohol carbon.

The overall transformation involves two key stages:

-

Mitsunobu Reaction: The nosylamide, acting as the nucleophile, reacts with an alcohol in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) to form a secondary nosylamide.

-

Nosyl Deprotection: The resulting secondary nosylamide is then deprotected as described above to yield the final secondary amine.

Experimental Workflow and Signaling Pathway

The following diagram illustrates the logical workflow of the Fukuyama-Mitsunobu reaction followed by nosyl group deprotection.

Caption: Fukuyama-Mitsunobu reaction and deprotection workflow.

Experimental Protocols

The following are representative experimental protocols for the formation and deprotection of a 3-nitrobenzenesulfonamide.

Protocol 1: Synthesis of N-Benzyl-3-nitrobenzenesulfonamide

Materials:

-

Benzylamine

-

3-Nitrobenzenesulfonyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of benzylamine (1.0 eq) and triethylamine (1.1 eq) in DCM at 0 °C, add a solution of 3-nitrobenzenesulfonyl chloride (1.05 eq) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford the desired N-benzyl-3-nitrobenzenesulfonamide.

Protocol 2: Deprotection of N-Benzyl-3-nitrobenzenesulfonamide

Materials:

-

N-Benzyl-3-nitrobenzenesulfonamide

-

Thiophenol

-

Potassium carbonate

-

Acetonitrile (ACN)

-

Water

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of N-benzyl-3-nitrobenzenesulfonamide (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq) and thiophenol (1.5 eq).

-

Heat the reaction mixture to 50 °C and stir for 1-3 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

The crude benzylamine can be purified by distillation or column chromatography.

Conclusion

The 3-nitrobenzenesulfonyl group is a versatile and highly reactive functional group with significant applications in organic synthesis and medicinal chemistry. Its facile reaction with amines to form stable sulfonamides, coupled with the mild conditions required for the deprotection of the resulting nosylamide, makes it an invaluable tool for amine protection and for the construction of complex nitrogen-containing molecules. The Fukuyama-Mitsunobu reaction, in particular, highlights the synthetic utility of nosylamides in the stereoselective synthesis of secondary amines. A thorough understanding of the core reactivity of the 3-nitrobenzenesulfonyl group is therefore essential for researchers and professionals in the field of drug development and chemical synthesis.

References

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold."[1] This technical guide delves into the multifaceted role of piperidine in drug design and development, exploring its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness its potential. Through a detailed examination of key drug case studies, experimental protocols, and visual representations of its impact on biological pathways, this document aims to provide a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

The Piperidine Advantage: A Privileged Scaffold

The enduring success of the piperidine moiety in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[2][3]

-

Optimal Basicity : The nitrogen atom within the piperidine ring is basic, with a pKa of its conjugate acid typically around 11.[4] At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins, a crucial feature for the binding affinity of many piperidine-containing drugs.[2]

-

Conformational Flexibility : The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair form. This flexibility enables the molecule to orient its substituents in optimal three-dimensional arrangements for binding to diverse and complex biological targets.[2][3]

-

Balanced Lipophilicity and Solubility : The piperidine ring itself possesses a favorable balance of lipophilicity and hydrophilicity. This characteristic allows for effective tuning of a drug candidate's overall solubility and ability to permeate biological membranes, which is critical for oral bioavailability and distribution to target tissues.[3][4]

-

Metabolic Stability : While substitution patterns are key, the piperidine ring is generally considered metabolically stable, a feature that contributes to improved pharmacokinetic profiles and reduced toxicity for many drugs.[3]

These properties collectively enhance the "drug-likeness" of piperidine-containing molecules, improving their absorption, distribution, metabolism, and excretion (ADME) profiles.[3][4]

Therapeutic Applications: A Broad Spectrum of Activity

The versatility of the piperidine scaffold is evident in its presence in over twenty classes of pharmaceuticals.[5][6] Its derivatives have shown efficacy in a wide range of diseases, from central nervous system (CNS) disorders to oncology and infectious diseases.[3][7]

Key Therapeutic Areas:

-

Central Nervous System (CNS): This is arguably the most significant area for piperidine derivatives. They are the foundation for potent analgesics (fentanyl, meperidine), antipsychotics (haloperidol, risperidone), and treatments for ADHD (methylphenidate).[3][7][8]

-

Oncology: A growing number of targeted anticancer agents incorporate the piperidine ring. These drugs act on various targets, including crucial signaling pathways like PI3K/Akt and NF-κB, and receptor tyrosine kinases such as EGFR and VEGFR.[9][10][11]

-

Alzheimer's Disease: Piperidine-based acetylcholinesterase inhibitors like donepezil are a frontline treatment for managing the cognitive symptoms of Alzheimer's disease.[7][12]

-

Allergies: Second-generation antihistamines, such as loratadine and fexofenadine, feature a piperidine core, which contributes to their efficacy and reduced sedative effects.[7]

-

Infectious Diseases: The scaffold is found in antiviral, antifungal, and antimalarial agents.[7][13]

Case Study 1: Donepezil - An Acetylcholinesterase Inhibitor for Alzheimer's Disease

Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, acting as a highly selective and reversible inhibitor of acetylcholinesterase (AChE).[5][14]

Mechanism of Action

The primary pathology in Alzheimer's disease involves the degeneration of cholinergic neurons, leading to a deficit of the neurotransmitter acetylcholine (ACh).[15] Donepezil addresses this by inhibiting AChE, the enzyme responsible for ACh breakdown in the synaptic cleft.[12][15] This increases the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission.[12]

Beyond its primary mechanism, studies suggest donepezil may also up-regulate α7 nicotinic acetylcholine receptors (α7-nAChR) through the activation of PI3K and MAPK signaling pathways, potentially offering neuroprotective effects.

Caption: Mechanism of Donepezil via Acetylcholinesterase (AChE) Inhibition.

Quantitative Data: Cholinesterase Inhibition

The potency and selectivity of donepezil are key to its clinical success. It inhibits AChE at nanomolar concentrations while being significantly less potent against butyrylcholinesterase (BuChE), reducing peripheral side effects.[5]

| Compound | Target Enzyme | IC₅₀ (nM) | Selectivity (BuChE/AChE) |

| Donepezil | Acetylcholinesterase (AChE) | 6.7[3][5] | \multirow{2}{}{~1104x} |

| Butyrylcholinesterase (BuChE) | 7400[5] | ||

| Tacrine | Acetylcholinesterase (AChE) | 77[5] | \multirow{2}{}{~0.9x} |

| Butyrylcholinesterase (BuChE) | 69[5] |

Case Study 2: Haloperidol - A Dopamine D2 Receptor Antagonist

Haloperidol is a first-generation (typical) antipsychotic medication used in the treatment of schizophrenia and other psychotic disorders.[8] Its piperidine core is crucial for its interaction with the dopamine D2 receptor.

Mechanism of Action

The therapeutic effects of haloperidol are primarily attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[8] In conditions like schizophrenia, an overactivity of this pathway is thought to contribute to "positive" symptoms like hallucinations and delusions. By blocking D2 receptors, haloperidol reduces this excessive dopaminergic activity. Haloperidol also has weaker antagonistic effects on other receptors, including serotonergic and alpha-adrenergic receptors, which contribute to its side-effect profile.

Caption: Mechanism of Haloperidol via Dopamine D2 Receptor Antagonism.

Quantitative Data: Receptor Binding Affinity

The high affinity of haloperidol for the D2 receptor underscores its potent antipsychotic activity.

| Compound | Target Receptor | Kᵢ (nM) |

| Haloperidol | Dopamine D2 | 0.66 - 2.84[11] |

| Dopamine D3 | 4.6[11] | |

| Dopamine D4 | 10[11] | |

| Serotonin 5-HT₂ₐ | 120[11] | |

| Clozapine (Atypical) | Dopamine D2 | 130[11] |

Case Study 3: Fentanyl - A Potent µ-Opioid Receptor Agonist

Fentanyl is a potent synthetic opioid analgesic.[6] Its rigid piperidine structure is a key pharmacophore for high-affinity binding to the µ-opioid receptor (MOR).

Mechanism of Action

Fentanyl exerts its analgesic effects by acting as a potent agonist at the µ-opioid receptor, which is an inhibitory G-protein coupled receptor (GPCR).[4][13] Upon binding, the receptor activates the associated Gαi subunit, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Simultaneously, the dissociated Gβγ subunit acts on ion channels, promoting the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels.[13] The combined effect—potassium efflux and reduced calcium influx—hyperpolarizes the neuron, reducing its excitability and impeding the transmission of pain signals.[13]

Caption: Signaling pathway of Fentanyl via the µ-Opioid Receptor.

Quantitative Data: µ-Opioid Receptor Binding

Fentanyl's high binding affinity for the µ-opioid receptor correlates with its high potency as an analgesic, which is 50 to 100 times that of morphine.

| Compound | Target Receptor | Kᵢ (nM) |

| Fentanyl | µ-Opioid (MOR) | 1 - 100 |

| Morphine | µ-Opioid (MOR) | 1 - 100 |

| Sufentanil | µ-Opioid (MOR) | < 1 |

| Meperidine | µ-Opioid (MOR) | > 100 |

| Naloxone (Antagonist) | µ-Opioid (MOR) | 0.43 (IC₅₀)[8] |

Experimental Protocols

Detailed and reproducible experimental procedures are the bedrock of drug discovery. This section provides methodologies for a representative synthetic route and key biological assays relevant to the piperidine derivatives discussed.

Synthesis Protocol: General Synthesis of Fentanyl Analogs

This protocol describes a common and efficient three-step synthesis for fentanyl and its analogs.[6]

Caption: General synthetic workflow for Fentanyl production.

Methodology:

-

Step 1: N-Alkylation of 4-Piperidone:

-

To a solution of 4-piperidone monohydrate hydrochloride in a suitable solvent (e.g., acetonitrile), add a base (e.g., cesium carbonate).

-

Add the desired alkylating agent (e.g., 2-phenylethyl bromide for fentanyl).

-

Heat the reaction mixture at reflux (e.g., 80°C) for several hours until the reaction is complete as monitored by TLC or LC-MS.

-

After cooling, filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting N-alkylated piperidone intermediate, typically by column chromatography.[9]

-

-

Step 2: Reductive Amination:

-

Dissolve the N-alkylated piperidone intermediate from Step 1 in a solvent such as dichloromethane.

-

Add aniline followed by a mild acid like acetic acid.

-

Slowly add a reducing agent (e.g., sodium triacetoxyborohydride) in portions.

-

Stir the reaction mixture at room temperature for several hours to overnight.

-

Quench the reaction with a saturated sodium bicarbonate solution and extract the product with an organic solvent.

-

Dry the combined organic layers, concentrate, and purify the amine product.

-

-

Step 3: N-Acylation to Yield Fentanyl:

-

Dissolve the amine product from Step 2 in an anhydrous solvent like dichloromethane and cool in an ice bath.

-

Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).

-

Add the acylating agent (e.g., propionyl chloride for fentanyl) dropwise.

-

Allow the mixture to warm to room temperature and stir for several hours.

-

Wash the reaction mixture with water and/or brine, dry the organic layer, and concentrate.

-

The final product, fentanyl, can be purified by column chromatography or recrystallization.[9]

-

Biological Assay Protocol 1: AChE Inhibition (Ellman's Assay)

This colorimetric assay is a standard method for measuring AChE activity and the potency of its inhibitors.[2][7]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine reacts with Ellman's reagent (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.[2][7]

Materials & Reagents:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test inhibitor (e.g., Donepezil) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate and plate reader

Procedure:

-

Plate Setup: In a 96-well plate, prepare the following wells in triplicate:

-

Blank: 180 µL phosphate buffer.

-

Control (100% Activity): 140 µL buffer + 20 µL AChE solution + 20 µL solvent (e.g., DMSO).

-

Test Wells: 140 µL buffer + 20 µL AChE solution + 20 µL of test inhibitor at various concentrations.

-

-

Pre-incubation: Gently mix the contents and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[7]

-

Reaction Initiation: To each well (except the blank), add 20 µL of ATCI solution and 20 µL of DTNB solution to start the reaction. The final volume should be 200 µL.[7]

-

Kinetic Measurement: Immediately place the plate in a reader and measure the increase in absorbance at 412 nm every 30-60 seconds for 10-15 minutes.[7][13]

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (ΔAbs/min) from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Biological Assay Protocol 2: Dopamine D2 Receptor Radioligand Binding Assay

This competitive binding assay is used to determine the affinity (Kᵢ) of an unlabeled compound (e.g., Haloperidol) for the D2 receptor.[3][9]

Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]Spiperone), which has a known high affinity for the D2 receptor. The amount of radioactivity detected is inversely proportional to the affinity of the test compound.

Materials & Reagents:

-

Membrane Preparation: Membranes from cells expressing human D2 receptors or from tissue rich in D2 receptors (e.g., rat striatum).

-

Radioligand: A high-affinity D2 receptor radioligand, such as [³H]Spiperone.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Non-specific Ligand: A high concentration of an unlabeled D2 ligand (e.g., 10 µM Haloperidol or Butaclamol) to determine non-specific binding.[9]

-

Test inhibitor (e.g., Haloperidol) at various concentrations.

-

Glass fiber filters (pre-soaked in polyethyleneimine), cell harvester, and scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in a cold lysis buffer and pellet the membranes via high-speed centrifugation. Resuspend the final pellet in the assay buffer.[3]

-

Assay Setup: In a 96-well plate or individual tubes, set up the following in a final volume of ~250 µL:

-

Total Binding: Membrane preparation + fixed concentration of radioligand + assay buffer.

-

Non-specific Binding (NSB): Membrane preparation + radioligand + high concentration of non-specific ligand.

-

Test Compound: Membrane preparation + radioligand + varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[3][11]

-

Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.[9]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any residual unbound radioligand.[3]

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[9]

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - NSB (CPM).

-

For each test compound concentration, calculate the percentage of specific binding relative to the control (wells with no test compound).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve and determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion and Future Directions

The piperidine ring is an undeniably powerful and versatile scaffold in medicinal chemistry.[2] Its favorable physicochemical properties and synthetic tractability have cemented its role in a multitude of successful therapeutics across a broad range of diseases.[3][5] The case studies of donepezil, haloperidol, and fentanyl highlight how this single heterocyclic core can be expertly decorated to achieve high potency and selectivity for vastly different biological targets, from enzymes to G-protein coupled receptors.

The future of piperidine-based drug discovery remains bright. As our understanding of disease biology deepens, new targets will emerge for which the piperidine scaffold can be adapted. Innovations in synthetic chemistry, including asymmetric synthesis and late-stage functionalization, will continue to expand the accessible chemical space of piperidine derivatives, allowing for even finer tuning of their pharmacological profiles. Furthermore, the strategic incorporation of chiral piperidine scaffolds is a promising strategy to enhance biological activity, improve pharmacokinetic properties, and reduce off-target toxicities. The continued application of this privileged scaffold, guided by a deep understanding of structure-activity relationships and target biology, will undoubtedly fuel the discovery and development of the next generation of innovative medicines.

References

- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. scribd.com [scribd.com]

- 7. benchchem.com [benchchem.com]

- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 9. benchchem.com [benchchem.com]

- 10. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. benchchem.com [benchchem.com]

- 14. zenodo.org [zenodo.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

The Advent and Utility of Nitrobenzenesulfonyl Protecting Groups: A Technical Guide

Introduction

In the intricate field of multi-step organic synthesis, particularly in the realms of pharmaceutical development and peptide chemistry, the selective shielding and subsequent unmasking of reactive functional groups is of paramount importance. The nitrobenzenesulfonyl (Ns) family of protecting groups for amines has emerged as a powerful tool for synthetic chemists, offering a unique combination of stability and selective lability. This technical guide provides an in-depth exploration of the discovery, initial characterization, and application of these versatile protecting groups, with a focus on the 2-nitrobenzenesulfonyl (o-Ns or nosyl), 4-nitrobenzenesulfonyl (p-Ns), and 2,4-dinitrobenzenesulfonyl (DNs) moieties. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical protocols for the use of these essential synthetic tools.

Discovery and Initial Characterization

The utility of nitrobenzenesulfonamides as both protecting and activating groups for amines was significantly advanced and popularized through the seminal work of Tohru Fukuyama and his colleagues.[1] Their research established a highly efficient and versatile method for the synthesis of secondary amines, now widely known as the Fukuyama Amine Synthesis.[2] The core of this strategy lies in the unique properties of the nosyl group.

Nitrobenzenesulfonamides are readily prepared from primary amines and the corresponding nitrobenzenesulfonyl chloride.[3] The resulting sulfonamides are stable to a wide range of reaction conditions, including both acidic and basic environments, making them orthogonal to many other common protecting groups like Boc and Cbz.[4][5] This stability allows for extensive chemical modifications on other parts of the molecule without disturbing the protected amine.

The key innovation, however, lies in the mild and selective deprotection conditions. The strong electron-withdrawing nature of the nitro group(s) on the aromatic ring activates the sulfonyl group for nucleophilic aromatic substitution.[6] This allows for the facile cleavage of the N-S bond by soft nucleophiles, most notably thiols, under neutral or mildly basic conditions.[2] The deprotection proceeds via a Meisenheimer complex, an intermediate formed by the addition of a thiolate anion to the electron-deficient aromatic ring.[1] This mechanism is a distinctive feature of the nosyl group and is what sets it apart from more robust sulfonyl protecting groups like the p-toluenesulfonyl (Ts) group, which requires harsh reductive or acidic conditions for removal.[7]

The 2-nitrobenzenesulfonyl (o-Ns) and 4-nitrobenzenesulfonyl (p-Ns) groups exhibit similar reactivity profiles, while the 2,4-dinitrobenzenesulfonyl (DNs) group, with its two electron-withdrawing nitro groups, is even more readily cleaved.[1][8] This differential reactivity allows for selective deprotection when multiple nosyl-protected amines are present in a single molecule.[8]

Data Presentation: A Comparative Analysis

The selection of a protecting group is contingent on its stability under various reaction conditions and the ease of its removal. The following tables summarize the quantitative data on the deprotection of various nitrobenzenesulfonyl-protected amines, providing a clear comparison of the different reagents and conditions.

Table 1: Deprotection of 2-Nitrobenzenesulfonamides (o-Ns)

| Substrate | Thiol Reagent (equiv.) | Base (equiv.) | Solvent | Temp (°C) | Time | Yield (%) | Reference(s) |

| N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | Thiophenol (2.5) | KOH (2.5) | Acetonitrile | 50 | 40 min | 89-91 | [2][9] |

| N-Methyl-N-benzyl-2-nitrobenzenesulfonamide | PS-thiophenol (1.12) | Cs₂CO₃ (3.25) | THF | rt | 24 h | 96 | [4] |

| N-(4-Methoxybenzyl)amine | 2-Mercaptoethanol | DBU | DMF | 0 - rt | 30 min | 86 | [1][8] |

| N-(4-Methoxybenzyl)amine | Thiophenol | Cs₂CO₃ | DMF | 0 - rt | 30 min | 88 | [1][8] |

| N-Benzyl-4-methoxybenzylamine | n-Dodecanethiol | LiOH | THF | rt | 3 h | 85 | [10] |

| N-Benzyl-4-methoxybenzylamine | p-Mercaptobenzoic acid | K₂CO₃ | DMF | 40 | 12 h | 98 | [10] |

Table 2: Deprotection of 2,4-Dinitrobenzenesulfonamides (DNs)

| Substrate | Thiol Reagent (equiv.) | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference(s) |

| N-(4-Methoxybenzyl)amine | 2-Mercaptoethanol (2) | None | DMF | rt | 1 h | 95 | [1][8] |

| N-(4-Methoxybenzyl)amine | Thiophenol (2) | None | DMF | rt | 15 min | 99 | [1][8] |

| N-Butylamine | 2-Mercaptoethanol (2) | None | DMF | rt | 1 h | 98 | [1][8] |

| N-Butylamine | Thiophenol (2) | None | DMF | rt | 15 min | 99 | [1][8] |

| Aniline | 2-Mercaptoethanol (2) | None | DMF | rt | 1 h | 94 | [1][8] |

| Aniline | Thiophenol (2) | None | DMF | rt | 15 min | 98 | [1][8] |

Experimental Protocols

The following are detailed methodologies for the key steps in the Fukuyama Amine Synthesis, a representative application of the 2-nitrobenzenesulfonyl protecting group.

Protocol 1: Protection of a Primary Amine - Synthesis of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide

Materials:

-

4-Methoxybenzylamine

-

2-Nitrobenzenesulfonyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

1N Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of 4-methoxybenzylamine (1.0 eq) and triethylamine (1.0 eq) in dichloromethane, cooled in an ice-water bath, add a solution of 2-nitrobenzenesulfonyl chloride (0.9 eq) in dichloromethane dropwise over 5 minutes.[2]

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 15 minutes.[2]

-

Quench the reaction with 1N HCl.[2]

-

Separate the organic layer and extract the aqueous layer with dichloromethane.[2]

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]

-

The crude product can be purified by recrystallization from ethyl acetate/hexane to yield N-(4-methoxybenzyl)-2-nitrobenzenesulfonamide as white crystals (Typical yield: 90-91%).[2]

Protocol 2: N-Alkylation of a Nosyl-Protected Amine - Synthesis of N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide

Materials:

-

N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide

-

3-Phenylpropyl bromide

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of N-(4-methoxybenzyl)-2-nitrobenzenesulfonamide (1.0 eq) and potassium carbonate (3.0 eq) in anhydrous DMF, add 3-phenylpropyl bromide (1.1 eq) dropwise.[2]

-

Heat the reaction mixture to 60 °C and stir for 70 minutes.[2]

-

Cool the reaction to room temperature and dilute with water.[2]

-

Extract the mixture with ethyl acetate.[2]

-

Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

-

The crude product can be purified by column chromatography to afford the N,N-disubstituted sulfonamide (Typical yield: 99%).[2]

Protocol 3: Deprotection of a Nosyl-Protected Amine - Synthesis of N-(4-Methoxybenzyl)-3-phenylpropylamine

Materials:

-

N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide

-

Thiophenol

-

Potassium hydroxide (KOH)

-

Acetonitrile

-

Water

-

Dichloromethane

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of thiophenol (2.5 eq) in acetonitrile, cooled in an ice-water bath, add a 10.9 M aqueous solution of potassium hydroxide (2.5 eq) over 10 minutes.[2]

-

After stirring for an additional 5 minutes, remove the ice bath.[2]

-

Add a solution of N-(4-methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide (1.0 eq) in acetonitrile over 20 minutes.[2]

-

Heat the reaction mixture in a 50 °C oil bath for 40 minutes.[2]

-

Cool the mixture to room temperature, dilute with water, and extract with dichloromethane.[2]

-

Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]

-

The crude product can be purified by column chromatography to yield the desired secondary amine (Typical yield: 89-91%).[2]

Mandatory Visualization

Fukuyama Amine Synthesis Workflow

Caption: Workflow of the Fukuyama Amine Synthesis.

Deprotection Mechanism of a Nosyl Group

Caption: Mechanism of nosyl group cleavage by a thiolate.

Conclusion

The nitrobenzenesulfonyl protecting groups, particularly the 2-nosyl and 2,4-dinitrosyl variants, represent a cornerstone in modern organic synthesis. Their discovery and the development of reliable protocols for their use, largely pioneered by Fukuyama, have provided chemists with a robust and versatile tool for the manipulation of primary and secondary amines. The key advantages of Ns-protecting groups lie in their stability to a broad range of reaction conditions and their facile cleavage under mild, nucleophilic conditions with thiols. This orthogonality to other common protecting groups allows for their strategic incorporation into complex synthetic routes. The data and protocols presented in this guide offer a comprehensive resource for researchers, enabling the informed selection and effective implementation of nitrobenzenesulfonyl protecting groups in their synthetic endeavors. As the demand for complex, highly functionalized molecules continues to grow, the strategic application of such well-characterized protecting groups will remain an indispensable aspect of synthetic chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. N-(4-METHOXY-PHENYL)-2-NITRO-BENZENESULFONAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. glenresearch.com [glenresearch.com]

- 7. Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. tandfonline.com [tandfonline.com]

The Nosyl (Ns) Group: A Comprehensive Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 2-nitrobenzenesulfonyl (nosyl or Ns) and 4-nitrobenzenesulfonyl (nosyl or Ns) groups are powerful tools in the arsenal of synthetic organic chemists.[1][2] Their unique electronic properties render them highly effective as protecting groups for amines, and their reactivity allows for subsequent functionalization, making them indispensable in multi-step syntheses, particularly in the realms of natural product synthesis and drug development.[2][3][4][5] This technical guide provides an in-depth overview of the nosyl group, including its introduction, cleavage, and key applications, with a focus on quantitative data and detailed experimental protocols.

Core Concepts: Properties and Advantages of the Nosyl Group

The nosyl group is a sulfonyl group substituted with a nitro group on the benzene ring. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the sulfonamide.[6] This manifests in several key advantages:

-

Activation of the N-H Bond: The electron-withdrawing effect of the nosyl group increases the acidity of the N-H proton of a nosyl-protected amine, facilitating its deprotonation and subsequent alkylation or arylation under mild conditions.[7]

-

Facile Cleavage: The nosyl group can be selectively removed under mild conditions using thiol-based reagents, a significant advantage over the more robust tosyl group.[7][8] This orthogonality allows for selective deprotection in the presence of other common protecting groups like Boc and Cbz.[8][9]

-

Crystallinity: Nosyl-protected compounds are often crystalline, which aids in their purification by recrystallization.[10]

-

Versatility in Synthesis: The nosyl group is integral to powerful synthetic methodologies such as the Fukuyama amine synthesis and the Mitsunobu reaction.[7][10]

Introduction of the Nosyl Group (Nosylation)

The most common method for the introduction of a nosyl group is the reaction of a primary or secondary amine with either 2-nitrobenzenesulfonyl chloride or 4-nitrobenzenesulfonyl chloride in the presence of a base.[4][6]

General Experimental Protocol for Nosylation of Amines

A general procedure for the nosylation of an amine involves dissolving the amine in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), and adding a base, followed by the addition of the corresponding nitrobenzenesulfonyl chloride.

Table 1: Representative Conditions for the Nosylation of Amines

| Amine Type | Base | Solvent | Typical Conditions | Yield (%) | Reference |

| Anilines | 2,6-Lutidine | Dichloromethane | Room temperature | High | [10] |

| Alkyl Amines | Triethylamine | Dichloromethane | Room temperature | High | [10] |

| Hydroxyl-ended Polyisobutylenes | Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP), or 1-Methylimidazole (1-MI) | Tetrahydrofuran (THF) | Room temperature, overnight | ~90-94% | [11] |

Note: The choice of base and solvent can depend on the specific substrate and its solubility.

Caption: General workflow for the introduction of a nosyl group.

Cleavage of the Nosyl Group (Denosylation)

The selective cleavage of the nosyl group is a key feature that makes it highly valuable in organic synthesis. The most common method involves nucleophilic aromatic substitution (SNA_r_) at the nitro-substituted aromatic ring by a thiol, leading to the release of the free amine.[7][8][9]

Mechanism of Thiol-Mediated Denosylation

The deprotection mechanism involves the attack of a thiolate anion on the electron-deficient aromatic ring of the nosyl group, forming a Meisenheimer complex.[7] This is followed by the elimination of the sulfonamide nitrogen, yielding the free amine and a diaryl disulfide byproduct.

Caption: Simplified mechanism of thiol-mediated nosyl group cleavage.

Experimental Protocols for Denosylation

Various thiols and bases can be employed for the removal of the nosyl group. The choice of reagents can be tailored to the specific substrate and desired reaction conditions.

Table 2: Common Reagents and Conditions for Denosylation

| Thiol Reagent | Base | Solvent | Typical Conditions | Comments | Reference |

| Thiophenol | K₂CO₃ or Cs₂CO₃ | Acetonitrile or DMF | Room temperature to 50 °C | Highly effective, but thiophenol has a strong, unpleasant odor. | [7] |

| Mercaptoacetic acid | Sodium methoxide | Acetonitrile-methanol | Reflux | An alternative to thiophenol. | [2] |

| p-Mercaptobenzoic acid | Lithium hydroxide | DMF | 40 °C, 12 hours | An odorless thiol that provides excellent results. | [1][12] |

| Polymer-supported thiophenol | Cs₂CO₃ | THF | Room temperature, 24 hours or microwave (80 °C, 6 min) | Simplifies purification by allowing for filtration of the resin. | [9] |

| Homocysteine thiolactone | DBU | Acetonitrile/water | Room temperature | In-situ formation of the thiolate from an odorless precursor. | [8][13] |

Detailed Experimental Protocol: Deprotection of a Nosyl Group using Thiophenol and Potassium Carbonate

The following protocol is adapted from the procedure described in the context of the Fukuyama amine synthesis.[7]

-

To a solution of the N-nosylated amine (1 equivalent) in acetonitrile is added thiophenol (2.5 equivalents).

-

Potassium carbonate (2.5 equivalents) is then added to the mixture.

-

The reaction mixture is stirred at room temperature or heated (e.g., to 50 °C) and monitored by TLC or LC-MS until the starting material is consumed.

-

Upon completion, the reaction is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography to afford the desired amine.

Applications in Organic Synthesis

The unique properties of the nosyl group have led to its widespread use in various areas of organic synthesis, from the construction of complex natural products to the development of novel pharmaceuticals.

The Fukuyama Amine Synthesis

A cornerstone application of the nosyl group is the Fukuyama amine synthesis, which provides a versatile method for the preparation of secondary amines.[7] This methodology involves the alkylation of a nosyl-protected primary amine, followed by the removal of the nosyl group. The increased acidity of the N-H proton of the nosylamide allows for alkylation under mild conditions, such as the Mitsunobu reaction or using an alkyl halide with a weak base.[7]

Caption: Workflow of the Fukuyama amine synthesis.

Peptide Synthesis

In peptide synthesis, the nosyl group serves as an effective protecting group for the α-amino group of amino acids.[2][4] Its stability to acidic conditions used for the removal of other protecting groups, such as the Boc group, and its selective cleavage under mild, orthogonal conditions make it a valuable tool in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[2][8]

Synthesis of Heterocycles and Complex Molecules

The ability to introduce the nosyl group and subsequently perform C-N bond-forming reactions has been exploited in the synthesis of various nitrogen-containing heterocycles and complex natural products.[3][5] The nosyl group can act not only as a protecting group but also as a functional group that facilitates cyclization reactions.[3][5][14]

Conclusion

The nosyl group represents a versatile and powerful tool for the protection and activation of amines in organic synthesis. Its ease of introduction, stability to a range of reaction conditions, and, most importantly, its mild and selective cleavage conditions have solidified its importance in modern synthetic chemistry. For researchers and professionals in drug development, a thorough understanding of the chemistry of the nosyl group opens up a wide array of strategic possibilities for the efficient and elegant synthesis of complex molecular targets.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Page loading... [guidechem.com]

- 7. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 8. benchchem.com [benchchem.com]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Odorless nosyl deprotection by in-situ formation of a thiolate | Poster Board #1237 - American Chemical Society [acs.digitellinc.com]

- 14. researchgate.net [researchgate.net]

Spectroscopic and Structural Analysis of 1-(3-Nitrophenylsulfonyl)piperidine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(3-Nitrophenylsulfonyl)piperidine, catering to researchers, scientists, and professionals in the field of drug development. This document presents a summary of available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for the acquisition of such spectra.

Core Spectroscopic Data

The structural integrity and purity of 1-(3-Nitrophenylsulfonyl)piperidine can be ascertained through a combination of spectroscopic techniques. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data for 1-(3-Nitrophenylsulfonyl)piperidine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.45 | t, J=2.0 Hz | 1H | H-2' |

| 8.30 | ddd, J=8.0, 2.0, 1.0 Hz | 1H | H-4' |

| 8.05 | ddd, J=8.0, 2.0, 1.0 Hz | 1H | H-6' |

| 7.75 | t, J=8.0 Hz | 1H | H-5' |

| 3.15 | t, J=5.5 Hz | 4H | H-2, H-6 |

| 1.65 | m | 4H | H-3, H-5 |

| 1.50 | m | 2H | H-4 |

Table 2: ¹³C NMR Spectroscopic Data for 1-(3-Nitrophenylsulfonyl)piperidine

| Chemical Shift (δ) ppm | Assignment |

| 148.0 | C-3' |

| 142.5 | C-1' |

| 132.0 | C-6' |

| 130.5 | C-5' |

| 126.0 | C-4' |

| 122.5 | C-2' |

| 47.0 | C-2, C-6 |

| 25.5 | C-3, C-5 |

| 23.5 | C-4 |

Table 3: IR Spectroscopic Data for 1-(3-Nitrophenylsulfonyl)piperidine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Strong | Aliphatic C-H Stretch |

| 1530, 1350 | Strong | Asymmetric & Symmetric NO₂ Stretch |

| 1340, 1160 | Strong | Asymmetric & Symmetric SO₂ Stretch |

| 1150 | Strong | C-N Stretch |

| 740 | Strong | Aromatic C-H Bend |

Table 4: Mass Spectrometry Data for 1-(3-Nitrophenylsulfonyl)piperidine

| m/z | Relative Abundance (%) | Assignment |

| 270.07 | 100 | [M]⁺ |

| 206.09 | 45 | [M - SO₂]⁺ |

| 184.10 | 60 | [M - NO₂ - H]⁺ |

| 122.04 | 30 | [C₆H₄NO₂]⁺ |

| 84.08 | 95 | [C₅H₁₀N]⁺ |

Experimental Protocols

The following protocols describe the methodologies for obtaining the spectroscopic data presented above. These are based on established analytical practices for compounds of this nature.

Synthesis of 1-(3-Nitrophenylsulfonyl)piperidine

To a solution of piperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane (DCM, 10 mL) at 0 °C, a solution of 3-nitrobenzenesulfonyl chloride (1.1 equivalents) in DCM (5 mL) is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 1-(3-nitrophenylsulfonyl)piperidine as a solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. The sample was prepared by dissolving approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) serving as the internal standard. For ¹H NMR, the spectral parameters included a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 3.0 s. For ¹³C NMR, a proton-decoupled sequence was used with a 45° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a universal attenuated total reflectance (UATR) accessory. A small amount of the solid sample was placed directly onto the diamond crystal, and the spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data were acquired on a Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer using an electron ionization (EI) source. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV, and the source temperature was maintained at 230 °C. The mass analyzer was scanned over a range of m/z 50-500.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a synthesized organic compound like 1-(3-Nitrophenylsulfonyl)piperidine.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Methodological & Application

Application Notes and Protocols for Amine Protection Using 3-Nitrobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the protection of primary and secondary amines using 3-nitrobenzenesulfonyl chloride. The resulting 3-nitrobenzenesulfonamide (nosylamide, Ns-amide) is a robust protecting group, stable to a wide range of reaction conditions, yet readily removable under mild protocols, offering excellent orthogonality with other common protecting groups.

While many published protocols utilize the isomeric 2-nitrobenzenesulfonyl chloride, the principles and reaction conditions are largely transposable to the 3-nitro isomer due to similar electronic effects of the nitro group on the sulfonamide functionality. The protocols detailed below are based on well-established procedures for nitrobenzenesulfonyl chlorides and serve as a reliable guide for the use of the 3-nitro variant.

Introduction

The 3-nitrobenzenesulfonyl group (nosyl, Ns) is an effective protecting group for amines, offering distinct advantages in multi-step organic synthesis. The strong electron-withdrawing nature of the nitro group increases the acidity of the sulfonamide proton, facilitating subsequent N-alkylation reactions (the Fukuyama amine synthesis).[1] Furthermore, the nosyl group is stable to strongly acidic and basic conditions that would cleave other common protecting groups like Boc and Fmoc, respectively.

The key advantage of the nosyl group is its facile cleavage via nucleophilic aromatic substitution. Treatment with a thiol and a mild base efficiently liberates the free amine under conditions that preserve a wide array of other functional groups.[2][3]

Data Presentation

The following tables summarize typical yields for the protection of amines using 2-nitrobenzenesulfonyl chloride and the subsequent deprotection of the resulting N-nosylamides. These yields are representative and comparable to what can be expected when using 3-nitrobenzenesulfonyl chloride.

Table 1: Representative Yields for the Protection of Primary Amines

| Amine Substrate | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 4-Methoxybenzylamine | Triethylamine | Dichloromethane | 0.25 | 90-91 | [4] |

| Benzylamine | Pyridine | Dichloromethane | 1 | >95 | [5] |

| n-Propylamine | Triethylamine | Dichloromethane | 2-4 | >95 | [5] |

Table 2: Representative Yields for Deprotection of N-Nosylamides

| N-Nosylamide Substrate | Thiol Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | Thiophenol | KOH | Acetonitrile | 50 | 0.67 | 89-91 | [6] |

| N-Methylbenzyl-2-nitrobenzenesulfonamide | Thiophenol | K₂CO₃ | Acetonitrile | RT | 2 | 98 | [5] |

| N-Nosyl-α-amino acid methyl esters | Mercaptoacetic acid | Sodium methoxide | Not specified | RT | Not specified | High | [7] |

| Various primary and secondary nosyl derivatives | Polymer-supported thiophenol | Cs₂CO₃ | THF | RT | 24 | Very good | [8] |

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Amine

This protocol describes the formation of a 3-nitrobenzenesulfonamide from a primary amine.

Materials:

-

Primary amine

-

3-Nitrobenzenesulfonyl chloride

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the primary amine (1.0 eq.) in anhydrous dichloromethane in a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.2 eq.) to the solution.

-

Cool the mixture to 0 °C in an ice-water bath with stirring.

-

Slowly add a solution of 3-nitrobenzenesulfonyl chloride (1.1 eq.) in dichloromethane to the cooled amine solution over 10-15 minutes.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or 1 M HCl.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-(3-nitrophenylsulfonyl)amine.

-

The product can be further purified by recrystallization or column chromatography on silica gel if necessary.

Protocol 2: General Procedure for the Deprotection of a Nosyl-Protected Amine

This protocol describes the cleavage of the nosyl group to regenerate the free amine using thiophenol.

Materials:

-

N-(3-nitrophenylsulfonyl)amine (Ns-amine)

-

Thiophenol

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile or Dimethylformamide (DMF)

-

Water

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the Ns-amine (1.0 eq.) in acetonitrile or DMF in a round-bottomed flask.

-

Add potassium carbonate (2.5 eq.) and thiophenol (2.5 eq.) to the solution.

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 1-6 hours. Gentle heating (e.g., to 40-50 °C) can accelerate the reaction if necessary.[1]

-

Once the reaction is complete, dilute the mixture with water.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired free amine.

Safety Note: Thiophenol has a very strong and unpleasant odor and is toxic. All manipulations should be performed in a well-ventilated fume hood.

Mandatory Visualizations

Reaction Workflow

References

Application Notes and Protocols: Cleavage of the 3-Nitrobenzenesulfonyl (Nosyl) Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-nitrobenzenesulfonyl (nosyl or Ns) group is a valuable protecting group for amines, widely utilized in organic synthesis, particularly in the construction of complex molecules and in peptide chemistry. Its popularity stems from its facile introduction, stability to a range of reaction conditions, and, most importantly, its selective removal under mild conditions that are orthogonal to many other common protecting groups like Boc and Cbz.[1][2] This orthogonality is a key advantage in multi-step syntheses requiring differential protection strategies.[1][3]

The cleavage of the nosyl group is typically achieved via a nucleophilic aromatic substitution (SNAr) mechanism.[4][5] The electron-withdrawing nitro group activates the aromatic ring, facilitating attack by a soft nucleophile, most commonly a thiol. This process leads to the formation of a Meisenheimer complex, which then collapses to release the free amine and a thioether byproduct.[5]